2-Oxoimidazolidine-4-carboxylic acid is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and a carboxyl group substituent. It serves as a key structural motif in various biologically active compounds, including pharmaceuticals and agrochemicals. Its derivatives exhibit a wide range of pharmacological activities, making it a valuable target for drug discovery research. [, , , , , , , , , , , , , ]
2-Oxoimidazolidine-4-carboxylic acid is a unique organic compound characterized by its imidazolidine ring structure. This compound, specifically the (4S)-enantiomer, has garnered attention in various fields of scientific research due to its interesting chemical properties and potential applications. It is classified as an imidazolidine derivative, which is a type of five-membered heterocyclic compound containing nitrogen atoms in the ring. The compound's systematic name reflects its structural features, including the presence of a carboxylic acid functional group and a carbonyl group adjacent to the nitrogen atom.
2-Oxoimidazolidine-4-carboxylic acid can be synthesized from various precursors, including amino acids and their derivatives. Common starting materials include serine and other amino acids, which undergo cyclization reactions to form the imidazolidine structure. The compound can also be obtained through several synthetic routes that involve specific reagents and controlled reaction conditions.
The compound falls under the category of organic compounds, specifically within the class of heterocycles. Its classification can be further detailed as follows:
The synthesis of 2-Oxoimidazolidine-4-carboxylic acid typically involves cyclization reactions of amino acids or their derivatives. Several methods have been reported in the literature:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and minimize by-products. For industrial applications, continuous flow synthesis methods may be employed to enhance scalability while maintaining product quality.
The molecular structure of 2-Oxoimidazolidine-4-carboxylic acid features a five-membered ring containing two nitrogen atoms and functional groups that include a carbonyl group (C=O) and a carboxylic acid group (-COOH). The stereochemistry of the (4S)-enantiomer is significant for its biological activity.
2-Oxoimidazolidine-4-carboxylic acid can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation may yield oxo derivatives, while reduction can produce various derivatives with different functional groups.
The mechanism of action of 2-Oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways:
2-Oxoimidazolidine-4-carboxylic acid has numerous scientific applications:
The strategic design of 2-oxoimidazolidine-4-carboxylic acid derivatives has enabled significant advances in targeted enzyme inhibition, particularly for matrix metalloproteinases (MMPs). Structural modification of pyrrolidinone scaffolds led to the discovery of potent MMP-13 inhibitors with nanomolar activity. Derivatives featuring 4-(4-fluorophenoxy)phenyl (IC₅₀ = 3 nM) and 4-(naphth-2-yloxy)phenyl (IC₅₀ = 4 nM) moieties at the P1' position demonstrated exceptional inhibitory potency against MMP-13, a collagenase implicated in osteoarthritis and cancer metastasis [2]. The imidazolidinone core provides rigid conformational control that optimizes interactions with the enzyme's S1' pocket, enhancing both binding affinity and selectivity over other MMP isoforms [2].
Synthetic optimization has focused on phosgene-free routes to improve safety and scalability. An improved synthesis of L-2-oxothiazolidine-4-carboxylic acid (a structurally related bioactive compound) exemplifies this approach, eliminating hazardous phosgene while maintaining excellent yields [8]. This method facilitates preparation of isotopically labeled versions (e.g., ³⁵S-labeled) for metabolic studies, demonstrating the adaptability of imidazolidinone synthesis to specialized research applications [8].
Table 1: Bioactive 2-Oxoimidazolidine-4-carboxylic Acid Derivatives for Targeted Inhibition
P1' Group | Target Enzyme | IC₅₀ Value | Biological Significance |
---|---|---|---|
4-(4-Fluorophenoxy)phenyl | MMP-13 | 3 nM | Collagen degradation inhibition |
4-(Naphth-2-yloxy)phenyl | MMP-13 | 4 nM | Arthritis and cancer metastasis target |
- | 5-Oxo-L-prolinase | Substrate | Hepatic glutathione synthesis stimulation |
The inherent chirality of 2-oxoimidazolidine-4-carboxylic acid derivatives enables their application as effective chiral auxiliaries in asymmetric synthesis. X-ray crystallography of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid reveals a well-defined chiral environment within the orthorhombic space group P2₁2₁2₁ (a = 6.2275 Å, b = 8.3963 Å, c = 24.9490 Å) [4]. The crystal structure exhibits alternating conformers forming helical chains through three distinct hydrogen bonds per molecule, creating a stable chiral framework ideal for stereoselective transformations [4].
The auxiliary's effectiveness stems from its dual hydrogen bonding capability and conformational flexibility. The carboxylic acid group preferentially acts as a hydrogen bond donor (O-H···O distances: 2.51-2.53 Å) while the urea carbonyl serves as an acceptor, creating a chiral pocket that directs reactant approach [4]. This architecture facilitates dynamic kinetic resolution processes where enantiomers interconvert rapidly while one is preferentially transformed. The auxiliary can be efficiently prepared from commercially available (S)-2-amino-3-(methylamino)propionic acid hydrochloride using phosgene-mediated cyclization (70% yield) followed by ion exchange chromatography [4] [7].
Table 2: Comparative Analysis of Chiral Auxiliary Performance
Auxiliary Characteristic | Conventional Chiral Auxiliaries | 2-Oxoimidazolidine-4-carboxylate |
---|---|---|
Preparation Efficiency | Multi-step synthesis (3-5 steps) | Single-step from commercial precursors |
Crystalline Order | Variable packing modes | Stable helical hydrogen-bonded assembly |
Stereodifferentiation | Moderate enantiomeric excess (80-90% ee) | High enantiomeric excess (>95% ee) |
Structural Versatility | Limited modification options | Flexible P1' group functionalization |
Solid-phase synthesis has revolutionized the production of functionalized imidazolidinone libraries by enabling rapid scaffold diversification and simplified purification. A key advancement involves resin-bound acyl fluorides reacting with N-hydroxyamidines to form 1,2,4-oxadiazole-containing imidazolidinone derivatives upon heating [10]. This approach facilitates the generation of diverse heterocyclic architectures through efficient cyclization chemistry directly on solid support, significantly reducing synthetic steps compared to solution-phase methods.
Chinese patent CN104592146A details optimized solvent systems for imidazolidinone synthesis, highlighting dichloromethane, chloroform, toluene, and xylene as optimal for cyclization steps [3]. The patented methodology emphasizes temperature-controlled reactions under inert atmosphere to prevent racemization and maximize yield. Post-synthetic modifications include regioselective alkylations at nitrogen atoms or carboxylate functionalization through amide bond formation, enabling the creation of targeted compound libraries for high-throughput screening [3] [6].
Table 3: Solid-Phase Synthesis Workflow for Imidazolidinone Derivatives
Synthetic Stage | Key Operations | Optimal Conditions | Functional Outcome |
---|---|---|---|
Resin Loading | Acyl fluoride formation | DIEA/DMF, 0°C, 2h | Anchors carboxylic acid starting material |
Cyclization | Nucleophilic addition-cyclization | Toluene, 80°C, 12h | Forms imidazolidinone-oxadiazole core |
Elaboration | P1' group introduction | Pd-catalyzed coupling, 50°C, 5h | Installs bioactivity-enhancing moieties |
Cleavage | Resin release | TFA/DCM (1:1), rt, 1h | Yields purified functionalized scaffold |
Strategic modifications at the P1' position of 2-oxoimidazolidine-4-carboxylic acid derivatives have yielded compounds with enhanced biological activities and target selectivity. Structure-activity relationship (SAR) studies demonstrate that hydrophobic aromatic groups significantly boost inhibitory potency against metalloproteinases and ion channels. The 4-(4-fluorophenoxy)phenyl group confers exceptional MMP-13 affinity (IC₅₀ = 3 nM), while bulkier 4-(naphth-2-yloxy)phenyl maintains sub-5 nM activity [1] [2]. This preference for extended hydrophobic groups correlates with deep S1' binding pockets in target proteins that accommodate these substituents.
Recent patent WO2021257490A1 discloses 2-oxoimidazolidine-4-carboxamides featuring 3,5-bis(trifluoromethyl)phenyl and 6-fluoronaphthalen-2-yl P1' groups as potent Nav1.8 sodium channel inhibitors for pain management [6]. The regioselective incorporation of these moieties follows protection-deprotection sequences that exploit the differential reactivity of the imidazolidinone nitrogen versus the carboxylic acid functionality. Computational modeling reveals that optimal P1' groups adopt perpendicular orientation relative to the imidazolidinone plane, maximizing hydrophobic contacts with target proteins while maintaining favorable ligand efficiency metrics (<0.35 kcal/mol per heavy atom) [1] [6].
Table 4: Structure-Activity Relationships of P1' Modifications
P1' Substituent | Biological Target | Potency Enhancement | Structural Advantage |
---|---|---|---|
4-(4-Fluorophenoxy)phenyl | MMP-13 | 300-fold vs unsubstituted | Balanced hydrophobicity/hydrophilicity |
4-(Naphth-2-yloxy)phenyl | MMP-13 | 250-fold vs unsubstituted | Extended aromatic surface area |
3,5-Bis(trifluoromethyl)phenyl | Nav1.8 | IC₅₀ < 100 nM | Enhanced membrane permeability |
6-Fluoronaphthalen-2-yl | Nav1.8 | IC₅₀ < 50 nM | Fluorine-protein dipole interactions |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3